1-(3-Aminopropanoyl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(3-aminopropanoyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTVLCGYNDPLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminopropanoyl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies and publications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an amino group and a carbonitrile moiety, which contributes to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit their biological activity through modulation of various signaling pathways. Notably, compounds with a piperidine structure have been studied for their roles as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in human macrophages. For instance, a study showed that certain piperidine derivatives significantly reduced pyroptotic cell death and IL-1β release when tested at concentrations around 10 µM .
Table 1: Summary of In Vitro Biological Activities
| Compound | Concentration (µM) | IL-1β Release Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|
| This compound | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Derivative A | 10 | 25.0 ± 5.0 | 30.0 ± 7.0 |
| Derivative B | 50 | 29.1 ± 4.8 | 35.0 ± 8.0 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal fibroblasts .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | >50 |
Case Study: NLRP3 Inflammasome Inhibition
In a controlled study involving differentiated THP-1 cells treated with lipopolysaccharide (LPS) to induce NLRP3 expression, the administration of piperidine derivatives led to significant reductions in pyroptotic cell death, showcasing their potential as anti-inflammatory agents . The results indicated that structural modifications could enhance the inhibitory effects on NLRP3 activation.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including 1-(3-Aminopropanoyl)piperidine-4-carbonitrile, exhibit potential anticancer properties. For instance, compounds with similar piperidine structures have been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves the interaction of these compounds with specific binding sites on proteins, enhancing their cytotoxic effects compared to standard chemotherapeutics like bleomycin .
1.2 Neurological Disorders
Piperidine derivatives are also being explored for their efficacy in treating Alzheimer's disease. Compounds incorporating the piperidine moiety have demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the management of cholinergic signaling in the brain. The introduction of this compound into these frameworks could enhance brain exposure and therapeutic efficacy against neurodegenerative conditions .
Pharmacological Studies
2.1 NLRP3 Inflammasome Inhibition
A significant application of compounds related to this compound is their role as NLRP3 inflammasome inhibitors. These inhibitors are crucial in preventing inflammatory responses associated with various diseases, including autoimmune disorders and metabolic syndromes. Research has shown that modifications to the piperidine structure can enhance binding affinity and inhibitory potency against NLRP3-dependent pyroptosis .
2.2 Drug Delivery Systems
The compound is also being investigated for its potential in drug delivery systems, particularly for pulmonary administration. Prodrugs designed from piperidine derivatives have shown improved stability and retention in lung tissues, which could lead to more effective treatments for respiratory diseases . The ability to modify the pharmacokinetic profiles of drugs through structural alterations in piperidine compounds is a promising area of research.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical pathways that allow for structural modifications aimed at enhancing biological activity. Recent advancements in synthetic methodologies have facilitated the development of more efficient processes for generating these compounds with high yields and purity .
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Trifluoroacetic acid catalyzed | >90% | Clean reaction profile observed |
| One-pot synthesis | 70% | Further optimization needed |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group and amine functionality facilitate nucleophilic substitutions, particularly in synthetic routes for pharmaceutical intermediates.
Key Examples:
-
Acylation with Propanoyl Chloride: Reacts under basic conditions (e.g., K₂CO₃/DMF) to form tertiary amides. This reaction is critical in synthesizing PKB/Akt inhibitors (e.g., compound 21 in kinase inhibition studies) .
-
Alkylation with Chloropropylamine: Forms intermediates for opioid analogs like remifentanil. Optimal yields (75–85%) are achieved at 30–50°C in acetonitrile .
Table 1: Reaction Conditions for Substitution Reactions
Cycloaddition and Ring-Opening Reactions
The piperidine ring participates in cycloadditions, particularly with unsaturated electrophiles.
-
Diels-Alder Reactions: Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C) to form bicyclic adducts. These products are precursors for neuroactive compounds .
-
Ring-Opening with Cyanoguanidine: Forms benzimidazole derivatives via nucleophilic attack at the carbonitrile group, enabling access to antiviral agents .
Biological Activity-Driven Modifications
Reactivity is tailored to enhance pharmacological properties:
-
Amide Spacer Optimization: Substituents on the aminopropanoyl group (e.g., 4-chlorophenyl) improve binding to PKBβ via hydrophobic interactions (3.5 Å distance from Met282 sulfur) .
-
Cyanoguanidine Derivatives: Substitution at the carbonitrile position yields compounds with submicromolar IC₅₀ values in kinase assays .
Table 2: Structure-Activity Relationships
Stability and Side Reactions
Comparison with Similar Compounds
1-(6-(4-Amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile (12d)
- Structure: Features an isothiazolo[4,3-b]pyridine core linked to a 4-amino-3-methoxyphenyl group.
- Activity : Inhibits Cyclin G Associated Kinase (GAK) with optimized potency (IC₅₀ < 100 nM) .
- Synthesis : Prepared via Suzuki-Miyaura coupling, yielding 94% purity after silica gel chromatography.
- Key Data :
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile
1-(2-Hydroxyethyl)piperidine-4-carbonitrile
- Structure : Contains a hydroxyethyl group.
- Properties : Enhanced water solubility (logP ~0.5) due to the hydroxyl group.
- Synthesis : Used as an intermediate in antimalarial drug development () .
Pharmacological Activities
Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors
- Compound: 1-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-(4-fluorophenyl)piperidine-4-carbonitrile.
- Activity : IC₅₀ = 11.0–87.0 nM, dependent on fluorophenyl positioning .
- Comparison: The 3-aminopropanoyl group in the target compound may reduce steric hindrance compared to bulkier quinoline-based derivatives.
Antimalarial Agents
- Compound: 1-(4-(4-Morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile (74).
- Activity : Fast-acting against Plasmodium falciparum (EC₅₀ < 50 nM).
- Synthesis : Achieved via nucleophilic substitution (DIPEA, 70% yield) .
Physicochemical Properties
⁺logP estimated using fragment-based methods.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(3-Aminopropanoyl)piperidine-4-carbonitrile typically involves:
- Preparation of the piperidine-4-carbonitrile core.
- Introduction of the aminopropanoyl substituent at the nitrogen atom of the piperidine ring.
- Use of protecting groups to control reactivity during intermediate steps.
- Conversion of nitrile groups when necessary (e.g., hydrolysis or reduction).
- Acylation reactions using propionyl chloride or propionic anhydride as acylating agents.
Preparation of Piperidine-4-carbonitrile Core
A key intermediate for this compound is piperidine-4-carbonitrile , which can be synthesized via multi-step procedures:
- A literature method involves the preparation of 4-(2-bromoalkyl)-β-lactams through a Staudinger reaction, followed by reduction to azetidines and ring transformation with potassium cyanide to yield piperidine-4-carbonitrile with cis-configuration confirmed by NMR analysis.
- This method ensures the nitrile group is positioned at the 4-position of the piperidine ring, forming the scaffold for further functionalization.
Introduction of the Aminopropanoyl Group
The aminopropanoyl moiety is introduced by acylation of the piperidine nitrogen with appropriate acylating agents:
- Acylation is performed using propionyl chloride or propionic anhydride in the presence of an acid scavenger (base) to neutralize generated HCl or acid by-products.
- The reaction temperature is controlled between 0°C and 80°C, preferably 30–50°C, for 10 to 30 hours to optimize yield.
- Solvents used are inert and include acetonitrile, dichloromethane, tetrahydrofuran, ethyl acetate, and others to ensure reaction compatibility and crystallization of the product.
Enzymatic and Transaminase Methods for Amino Group Introduction
An alternative approach to prepare the amino substituent on the piperidine ring involves biocatalysis:
- Transaminase enzymes, specifically ω-transaminase, catalyze the conversion of 3-piperidone derivatives to (R)-3-amino piperidine derivatives with high enantiomeric excess (>99%) under mild aqueous conditions at 45°C and pH 9.0.
- This method is environmentally friendly, scalable, and provides stereoselective access to amino-substituted piperidines, which can then be further acylated to form the target compound.
Typical Reaction Conditions and Yields
Solvent and Temperature Considerations
- Acylation reactions are sensitive to solvent choice; solvents must be inert and capable of dissolving reactants and products.
- Temperature control is critical to balance reaction rate and selectivity, avoiding side reactions or decomposition.
- Reaction times vary from several hours to days depending on reagent reactivity and scale.
Summary of Key Research Findings
- The acylation of 1-(2-cyanoethyl)-4-(phenylamino)piperidine-4-carbonitrile with propionyl chloride or propionic anhydride under base catalysis is a robust method to introduce the aminopropanoyl group.
- Enzymatic transamination offers a green and stereoselective alternative for preparing amino-substituted piperidines, suitable for industrial scale.
- Protecting group chemistry is essential for the selective synthesis of intermediates, with Boc and Cbz groups widely employed.
- The nitrile group can be retained or transformed depending on the desired final compound properties, with literature methods available for nitrile reduction or hydrolysis.
Q & A
Q. What are the critical steps in synthesizing 1-(3-Aminopropanoyl)piperidine-4-carbonitrile, and how can reaction yields be optimized?
Methodological Answer:
- Key Synthesis Steps :
- Chiral Resolution : Use chiral catalysts like dip-toluoyl-L-tartaric acid to resolve enantiomers during synthesis, as demonstrated in the preparation of structurally related piperidine derivatives .
- Cyanation Reactions : Introduce the carbonitrile group via nucleophilic substitution or Pd-catalyzed cyanation, ensuring anhydrous conditions to prevent hydrolysis.
- Amide Coupling : Employ coupling agents (e.g., EDC/HOBt) for the 3-aminopropanoyl moiety to avoid racemization .
- Yield Optimization :
- Temperature Control : Maintain low temperatures (−20°C to 0°C) during sensitive steps (e.g., chiral resolution) to minimize side reactions.
- Purification : Use silica gel flash chromatography with mobile phases like dichloromethane/acetone (95:5) to isolate high-purity products (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : Use and NMR to confirm regiochemistry and detect impurities (e.g., residual solvents). For example, NMR signals between δ 1.8–2.5 ppm typically indicate piperidine protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with HRMS (e.g., observed [M+H] at 366.1383 for a related compound) .
- HPLC : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor chiral separations .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?
Methodological Answer:
- Target Identification : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like the NOP receptor or cyclin G-associated kinase (GAK) .
- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational and experimental feedback to accelerate synthesis .
- SAR Analysis : Generate structure-activity relationship (SAR) models by correlating substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with bioactivity data .
Q. What experimental strategies resolve contradictions in reported biological activities of piperidine-4-carbonitrile derivatives?
Methodological Answer:
- Assay Standardization :
- Dose-Response Curves : Compare EC/IC values across studies using standardized cell lines (e.g., HEK293 for receptor assays) and control compounds .
- Off-Target Profiling : Screen against panels of related receptors (e.g., opioid receptors for NOP agonists) to rule out cross-reactivity .
- Structural Validation : Re-synthesize disputed compounds and verify structures via X-ray crystallography or 2D-NMR to confirm regiochemistry .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, peer-reviewed studies) to identify trends in bioactivity outliers .
Q. How can the carbonitrile group in this compound be functionalized for enhanced pharmacological properties?
Methodological Answer:
- Functionalization Strategies :
- Reduction to Amine : Treat with LiAlH to convert the carbonitrile to a primary amine, potentially improving solubility and target affinity .
- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for probing binding pockets .
- Hydrolysis to Carboxylic Acid : Hydrolyze under acidic conditions (e.g., HCl/HO) to generate a carboxylic acid derivative for salt formation or prodrug design .
Q. What are the key considerations for designing in vivo studies with this compound?
Methodological Answer:
- Pharmacokinetics :
- Bioavailability : Assess logP (e.g., via shake-flask method) to predict membrane permeability. Piperidine derivatives with logP < 3 typically exhibit better CNS penetration .
- Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
- Toxicity Screening :
- Use zebrafish models for rapid hepatotoxicity and cardiotoxicity profiling before rodent studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
